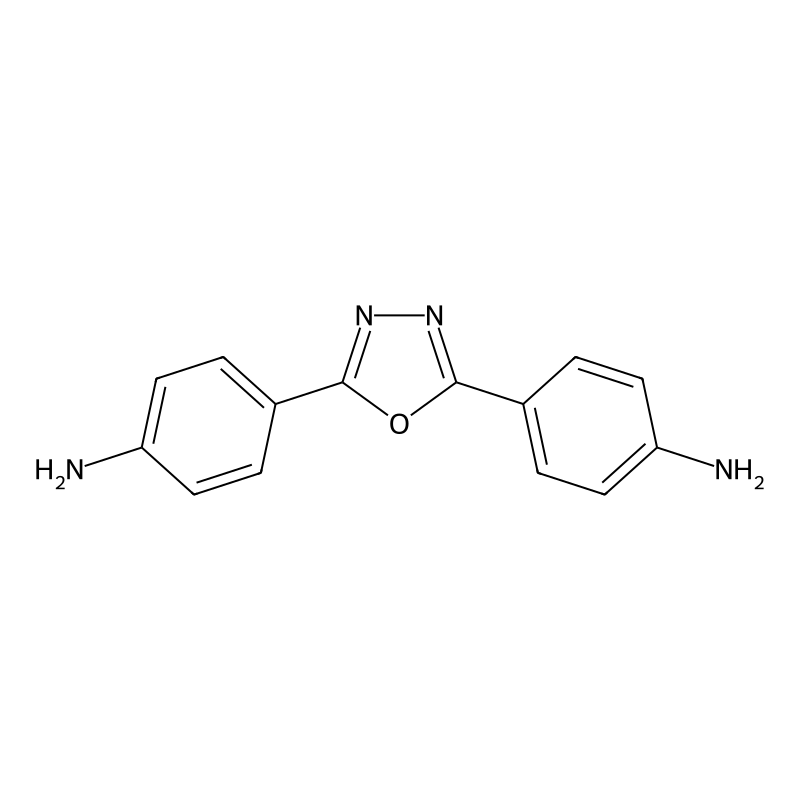4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline is a heterocyclic compound characterized by the presence of an oxadiazole ring and two aniline groups. Its chemical formula is , and it has a molecular weight of 252.27 g/mol. The compound features a unique structure that combines both aromatic and heterocyclic characteristics, making it a valuable candidate in various fields of research and application. The oxadiazole ring contributes to its potential electronic properties, while the aniline groups can participate in various
Covalent Organic Frameworks (COFs)
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline finds application as a linker molecule in the construction of Covalent Organic Frameworks (COFs) []. COFs are a class of crystalline materials with exceptionally high porosity and well-defined structures, making them attractive for various research areas. The presence of the oxadiazole ring and the two amine groups in 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline allows it to form strong covalent bonds with other building blocks, leading to the formation of stable and robust COFs [].
Potential Applications
Research suggests that COFs constructed with 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline as a linker exhibit promising properties for diverse applications, including:
- Gas storage and separation: Due to their high porosity and tunable pore size, COFs containing 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline have the potential to efficiently store and separate various gases, such as hydrogen and methane [].
- Catalysis: These COFs can be employed as catalysts for various chemical reactions due to their ability to bind and activate specific reactant molecules [].
- Sensors: The unique properties of COFs constructed with 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline make them suitable for developing sensors for detecting specific molecules, such as explosives or pollutants [].
Ongoing Research
Research on 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and its applications in COFs is ongoing. Scientists are exploring various aspects, including:
- Modifying the linker structure: This involves introducing different functional groups to the molecule to tailor the properties of the resulting COFs for specific applications [].
- Exploring new applications: Researchers are continuously investigating novel applications for COFs containing 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, with potential in areas like drug delivery and energy storage [].
- Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
- Reduction: It can be reduced to yield dihydro derivatives or amines.
- Substitution Reactions: The aniline nitrogen atoms can undergo nucleophilic substitution with electrophiles, allowing for the introduction of various functional groups.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The synthesis of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline typically involves:
- Condensation Reactions: The formation of the oxadiazole ring can be achieved through the condensation of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
- Coupling Reactions: Following the formation of the oxadiazole ring, coupling with aniline derivatives can be performed using standard coupling techniques such as diazotization followed by nucleophilic attack.
Recent studies have reported various synthetic routes that optimize yields and purity while minimizing by-products .
The unique properties of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline make it suitable for several applications:
- Material Science: Used as a building block in the synthesis of polymers and materials with enhanced thermal stability and electrical conductivity.
- Pharmaceuticals: Potentially useful in drug development due to its biological activity.
- Dyes and Pigments: Its structural properties allow it to be explored as a dye precursor in textile applications.
Interaction studies involving 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline focus on its reactivity with various biological targets. Preliminary investigations suggest that it may interact with enzymes or receptors involved in disease pathways. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | Oxadiazole derivative | Different substitution pattern on anilines |
| 2-(1,3,4-Oxadiazol-2-yl)aniline | Monosubstituted aniline | Simpler structure with one aniline group |
| 5-amino-1,3,4-oxadiazol-2-thiol | Thio derivative | Contains sulfur; potential for different reactivity |
The uniqueness of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline lies in its dual aniline structure combined with the oxadiazole ring system. This configuration enhances its reactivity and potential applications in diverse fields compared to simpler analogs or derivatives.
XLogP3
Appearance
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








